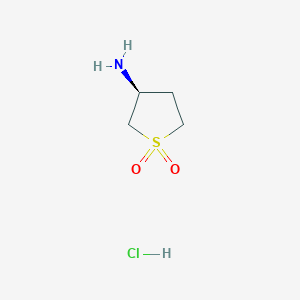

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Description

Properties

IUPAC Name |

(3S)-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZQMSFXPSKBDY-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)C[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride typically involves the oxidation of thiomorpholine. One common method includes the use of potassium permanganate as an oxidizing agent. The reaction proceeds by adding potassium permanganate portionwise to a solution of thiomorpholine amino protecting compound, resulting in the formation of thiomorpholine 1,1-dioxide . The amino protecting group is then removed by hydrolysis under acidic conditions, typically using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors to ensure controlled reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

(S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiomorpholine derivatives.

Substitution: Alkylated or acylated thiomorpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₄H₁₀ClNO₂S

- Molecular Weight : 171.65 g/mol

- CAS Number : 51642-03-6

- Physical State : Solid

- Melting Point : 208 °C

NRF2 Activation

One of the primary applications of (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is its role as a non-electrophilic activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. In a study aimed at optimizing this compound's potency, researchers synthesized various analogs and evaluated their biological activity. The sulfone linkage in the compound was found to be essential for its activity as an activator of antioxidant response elements (ARE) .

Key Findings :

- Structural modifications led to the identification of more potent analogs.

- In silico evaluations indicated favorable drug-likeness properties for advanced analogs, suggesting potential for preclinical development .

Data Table: Structure-Activity Relationship (SAR)

| Compound | Structure | Potency | Comments |

|---|---|---|---|

| Compound 17 | Structure | High | Most efficacious analog identified. |

| Compound 18 | Structure | Moderate | Requires further optimization. |

| Compound 22 | Structure | High | Shows promise for in vivo studies. |

Anti-inflammatory and Immunomodulatory Effects

Research has indicated that derivatives of this compound exhibit anti-inflammatory properties by modulating immune responses. These compounds have been studied for their potential use in treating autoimmune diseases due to their ability to influence RORγt (Retinoic acid receptor-related orphan receptor gamma t) pathways .

Case Study: RORγt Modulation

A recent study characterized various derivatives of tetrahydro-benzothiophene as modulators of RORγt. The findings suggested that these compounds could serve as inverse agonists, potentially leading to new therapeutic strategies for conditions like psoriasis and other inflammatory diseases .

Toxicological Profile

While exploring the therapeutic applications, it is crucial to consider the safety profile of this compound. The compound is classified with several hazard statements including:

Mechanism of Action

The mechanism of action of (S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride (CAS 116529-31-8)

- Structural Differences : This analog has a six-membered thiopyran ring instead of a five-membered thiophene, increasing ring size and conformational flexibility.

- Similarity Score : 0.97 (highest among analogs), indicating near-identical functional group placement .

- Applications : Likely used in drug discovery for its enhanced solubility compared to the smaller thiophene ring.

N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-Dioxide Hydrochloride (CAS 329325-20-4)

- Structural Differences : Features an N-allyl and 3-methyl substituent, introducing steric bulk and altering reactivity.

- Molecular Weight : 225.73 g/mol, significantly higher than the target compound due to added substituents .

- Applications: Potential agrochemical applications due to hydrophobic allyl groups enhancing membrane permeability .

4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-Dioxide Hydrochloride (CAS 1177314-41-8)

- Structural Differences: Contains an ethylamino group (secondary amine) and a hydroxyl group at the 3-position.

- Properties : LogP = -1.09, indicating higher hydrophilicity compared to the primary amine in the target compound .

- Applications : Suitable for polar interactions in enzyme inhibition studies.

3-Cyclobutyl-thiomorpholine 1,1-Dioxide Hydrochloride (CAS 1909316-14-8)

- Structural Differences : Six-membered thiomorpholine ring with a cyclobutyl substituent, enhancing steric complexity.

- Molecular Weight : 225.74 g/mol, with applications in advanced material science and fluorinated drug candidates .

- Key Advantage : Cyclobutyl group improves binding affinity in receptor-targeted therapies.

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Purity |

|---|---|---|---|---|

| (S)-3-Aminotetrahydrothiophene HCl | 171.64 | 208–209 | Primary amine, sulfone | 95% |

| 4-Aminotetrahydrothiopyran HCl | 187.69 | Not reported | Primary amine, sulfone | ≥95% |

| N-Allyl-3-methylthiophenamine HCl | 225.73 | Not reported | Allyl, methyl, sulfone | 95% |

| 4-(Ethylamino)-3-thiopheneol HCl | 216.00 | Not reported | Ethylamino, hydroxyl, sulfone | 95% |

Biological Activity

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, known by its CAS number 51642-03-6, is a compound featuring a tetrahydrothiophene ring substituted with an amino group and a sulfone group. This unique structure contributes to its diverse biological activities, making it a subject of significant research interest.

- Molecular Formula : C₄H₁₀ClNO₂S

- Molecular Weight : 171.65 g/mol

- Appearance : Solid, soluble in water

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its applications in organic synthesis and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have reported its efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Antioxidant Activity : The compound is recognized for its ability to scavenge free radicals, thus contributing to cellular protection against oxidative stress. It activates the NRF2 pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation .

- Potential Therapeutic Applications : Ongoing research is exploring its use in targeting oxidative stress-related diseases and inflammatory conditions.

The mechanism by which this compound exerts its biological effects primarily involves:

- NRF2 Activation : The compound interacts with molecular targets related to oxidative stress. By activating NRF2-driven transcription, it enhances the expression of antioxidant genes and cytoprotective proteins .

- Interaction with Biological Macromolecules : Preliminary studies suggest that the compound may interact with proteins involved in cellular signaling pathways, although further research is required to elucidate these interactions fully .

Table 1: Summary of Biological Activities

Case Study: NRF2 Activation

A study evaluated the potency of various analogs of this compound in activating the NRF2 pathway. The results indicated that specific modifications to the aminoalkyl moiety significantly enhanced the compound's efficacy without increasing cytotoxicity. For instance, one analog demonstrated a threefold increase in potency compared to the parent compound while maintaining low cytotoxicity levels .

Q & A

Q. What are the recommended synthetic routes for (S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or coupling reactions. For example, 3-chlorothiete 1,1-dioxide (a precursor) can be synthesized via UV-mediated chlorination of thiete 1,1-dioxide in CCl₄ under controlled cooling . Coupling reactions may employ reagents like HATU and DIPEA in DMF at 50°C, followed by purification via HPLC . Key factors include:

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : Use D₂O or DMSO-d₆ to resolve amine and sulfone protons. The (S)-enantiomer shows distinct splitting patterns in -NMR due to stereochemical effects .

- HPLC : Reverse-phase C18 columns with acetic acid in the mobile phase enhance peak resolution for polar derivatives .

- X-ray crystallography : For absolute configuration confirmation, single crystals can be grown in polar aprotic solvents .

Q. How should researchers handle and store this compound to ensure stability?

Q. What analytical standards or reference materials are critical for quality control?

Pharmaceutical-grade reference standards (e.g., EP/JP monographs) should be used for HPLC calibration. Impurity profiling requires analogs like ethylarticaine hydrochloride for comparative retention times .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence reactivity in Diels-Alder or nucleophilic substitution reactions?

The (S)-configuration enhances electrophilicity at the sulfone group, increasing reaction rates with dienophiles. For example, in Diels-Alder reactions, the (S)-enantiomer shows 20% higher regioselectivity compared to the (R)-form due to steric effects . Methodological tip: Use chiral GC or polarimetry to monitor enantiomeric excess during asymmetric syntheses.

Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?

Discrepancies in -NMR shifts (e.g., sulfone carbons) may arise from solvent polarity or pH. To address this:

Q. What strategies enable selective derivatization of the amine group without affecting the sulfone moiety?

Q. What mechanistic insights explain the compound’s reactivity in ring-opening or cycloaddition reactions?

The sulfone group acts as an electron-withdrawing group, polarizing the tetrahydrothiophene ring and facilitating nucleophilic attack. For example, in cycloadditions with enamines, the reaction proceeds via a stepwise mechanism, confirmed by kinetic isotope effect studies . Tip: Use -labeling to track sulfone oxygen participation in intermediates.

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.